![molecular formula C8H4ClNO3 B1405071 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid CAS No. 1256809-80-9](/img/structure/B1405071.png)
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid
Overview
Description
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1256809-80-9 . It has a molecular weight of 197.58 and its IUPAC name is 4-chlorofuro[3,2-c]pyridine-7-carboxylic acid . It is a solid substance and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is 1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H, (H,11,12) . This indicates the molecular structure of the compound. The compound contains a total of 18 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring and 1 six-membered ring .Physical And Chemical Properties Analysis
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anticancer Therapy
“4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid” derivatives have shown promise in anticancer therapy. Compounds with similar structures, such as pyrrolopyridine derivatives, have been used in drugs like Vemurafenib or Pexidartinib for cancer treatment due to their inhibitory effects against specific kinases .
Antiviral Medications
The compound’s derivatives could potentially be used in the synthesis of non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to antiviral medication development .
Antimicrobial Activity
There is potential for antimicrobial applications as well. Studies have been conducted on the reaction of similar compounds with boronic acid in Suzuki coupling reactions, which are often a step in creating antimicrobial agents .
Chemical Synthesis
“4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid” can be used in various chemical synthesis processes due to its reactive nature and structural properties. It serves as a building block in creating complex molecules for different applications .
Catalysis
While not directly related to “4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid”, pyridine carboxylic acids have been used to functionalize nanoparticles for catalytic applications. This suggests potential use in catalysis or as a catalyst modifier .
Safety and Hazards
The compound is classified with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
4-chlorofuro[3,2-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEFPPLUQPVCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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